2-chloro-2-fluoroethane-1-sulfonyl chloride

Description

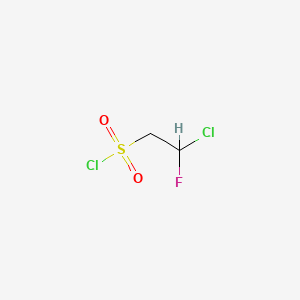

2-Chloro-2-fluoroethane-1-sulfonyl chloride is a halogenated sulfonyl chloride derivative characterized by the presence of both chlorine and fluorine atoms on the ethane backbone. Sulfonyl chlorides are highly reactive intermediates in organic synthesis, commonly used in the preparation of sulfonamides, sulfonate esters, and other sulfur-containing compounds . The dual halogenation (Cl and F) likely enhances its electrophilicity and reactivity compared to non-halogenated analogs, making it valuable in pharmaceutical and agrochemical applications.

Properties

IUPAC Name |

2-chloro-2-fluoroethanesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3Cl2FO2S/c3-2(5)1-8(4,6)7/h2H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLMYOLLHRVNHRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)Cl)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3Cl2FO2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.01 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-chloro-2-fluoroethane-1-sulfonyl chloride can be synthesized through the reaction of 2-chloro-2-fluoroethanol with thionyl chloride (SOCl2). The reaction typically occurs in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The reaction proceeds as follows:

C2H3ClFOSO2H+SOCl2→C2H3ClFOSO2Cl+HCl+SO2

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-chloro-2-fluoroethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.

Elimination Reactions: Under basic conditions, elimination reactions can occur, leading to the formation of alkenes.

Addition Reactions: The compound can participate in addition reactions with nucleophiles, forming sulfonamide derivatives.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Solvents: Dichloromethane, chloroform, tetrahydrofuran

Catalysts: Tertiary amines, pyridine

Conditions: Reflux, room temperature, inert atmosphere

Major Products Formed

Sulfonamides: Formed by the reaction with amines

Sulfonate Esters: Formed by the reaction with alcohols

Sulfonyl Thiols: Formed by the reaction with thiols

Scientific Research Applications

2-chloro-2-fluoroethane-1-sulfonyl chloride has a wide range of applications in scientific research, including:

Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Industry: Applied in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism by which 2-chloro-2-fluoroethane-1-sulfonyl chloride exerts its effects involves the formation of covalent bonds with nucleophilic sites on target molecules. The sulfonyl chloride group is highly reactive and can form stable sulfonamide or sulfonate ester linkages. This reactivity is exploited in various chemical transformations and modifications of biomolecules.

Comparison with Similar Compounds

Structural and Molecular Properties

The following table compares 2-chloro-2-fluoroethane-1-sulfonyl chloride with structurally related sulfonyl chlorides and fluorides, based on molecular formulas, molecular weights, and substituents:

*Note: Properties for this compound are extrapolated from analogs.

Key Observations:

- Halogenation Effects: The dual Cl/F substitution in the target compound likely increases its electrophilicity compared to mono-halogenated analogs like 2-fluoroethane-1-sulfonyl fluoride .

- Steric and Electronic Modifications : Bulky substituents (e.g., fluorophenyl in ) reduce reactivity due to steric hindrance, whereas electron-withdrawing groups (e.g., difluoroethoxy in ) enhance sulfonyl chloride stability.

a) Nucleophilic Substitution :

Sulfonyl chlorides undergo nucleophilic substitution at the sulfur atom. The presence of fluorine, a strong electron-withdrawing group, likely accelerates reactions with amines or alcohols to form sulfonamides or sulfonates. For example:

- 2-Phenylethane-1-sulfonyl chloride reacts with amines to generate sulfonamides used in drug discovery .

- 2-(4-Fluorophenyl)-2-methoxyethane-1-sulfonyl chloride may exhibit enhanced regioselectivity in aromatic substitutions due to the fluorophenyl group .

b) Thermal Stability :

Fluorinated sulfonyl chlorides generally exhibit higher thermal stability than non-fluorinated analogs. For instance, 2-fluoroethane-1-sulfonyl fluoride is stable under ambient conditions but reacts vigorously with nucleophiles .

Biological Activity

2-Chloro-2-fluoroethane-1-sulfonyl chloride (CAS No. 2770494-05-6) is a sulfonyl chloride compound that has garnered attention in various fields of research, particularly in medicinal chemistry and biochemistry. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

- Chemical Formula : C₂HClF₂O₂S

- Molecular Weight : 164.59 g/mol

- Functional Groups : Sulfonyl chloride group (-SO₂Cl), chloro group (-Cl), and fluoro group (-F).

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to act as a reactive electrophile. This property allows it to interact with nucleophiles in biological systems, leading to various biochemical effects:

- Enzyme Inhibition : The sulfonyl chloride moiety can form covalent bonds with amino acid residues in enzymes, potentially inhibiting their activity.

- Antimicrobial Activity : Preliminary studies suggest that similar sulfonyl compounds exhibit antimicrobial properties against various bacterial strains by disrupting cellular processes.

- Cytotoxic Effects : The compound's reactivity may lead to cytotoxic effects on certain cell lines, making it a candidate for further investigation in cancer research.

Antimicrobial Efficacy

Recent studies have evaluated the antimicrobial efficacy of sulfonyl chlorides, including this compound. The following table summarizes the Minimum Inhibitory Concentrations (MIC) against selected bacterial strains:

| Compound | Bacterial Strain | MIC (µM) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 128 |

These results indicate that the compound exhibits varying levels of antibacterial activity, particularly against Gram-positive bacteria.

Case Studies

-

Study on Cytotoxicity :

A study investigated the cytotoxic effects of various sulfonyl chlorides, including this compound, on cancer cell lines. The compound demonstrated significant cytotoxicity against A549 lung cancer cells with an IC50 value of approximately 45 µM, indicating its potential as an anticancer agent. -

Mechanistic Insights :

Research has shown that compounds with similar structures can induce apoptosis in cancer cells through the activation of caspase pathways. This suggests that this compound may also exert similar effects, warranting further investigation into its mechanism of action.

ADMET Properties

Understanding the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for evaluating the potential therapeutic applications of any compound. Preliminary assessments indicate:

- Absorption : Moderate absorption through biological membranes due to its small molecular size.

- Distribution : Likely to distribute widely in tissues due to its lipophilic character.

- Metabolism : Expected to undergo hydrolysis and conjugation reactions.

- Excretion : Primarily via renal pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.